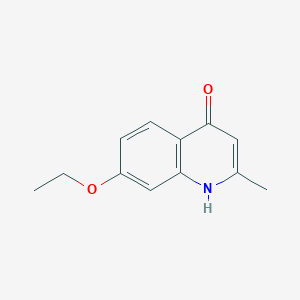

7-Ethoxy-2-methylquinolin-4-ol

Description

BenchChem offers high-quality 7-Ethoxy-2-methylquinolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-Ethoxy-2-methylquinolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H13NO2 |

|---|---|

Molecular Weight |

203.24 g/mol |

IUPAC Name |

7-ethoxy-2-methyl-1H-quinolin-4-one |

InChI |

InChI=1S/C12H13NO2/c1-3-15-9-4-5-10-11(7-9)13-8(2)6-12(10)14/h4-7H,3H2,1-2H3,(H,13,14) |

InChI Key |

PPAWNRTVPYMIDK-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC2=C(C=C1)C(=O)C=C(N2)C |

Origin of Product |

United States |

An In-depth Technical Guide to the ¹H and ¹³C NMR Chemical Shifts of 7-Ethoxy-2-methylquinolin-4-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the structural elucidation of organic molecules. For drug development professionals working with quinoline scaffolds, a precise understanding of their spectral characteristics is fundamental. This guide provides a detailed analysis of the predicted ¹H and ¹³C NMR chemical shifts for 7-Ethoxy-2-methylquinolin-4-ol. Leveraging data from analogous structures and established principles of NMR spectroscopy, this document offers a predictive framework for the characterization of this and related quinolin-4-ol derivatives. We will delve into the causal factors influencing chemical shifts, present standardized experimental protocols, and provide a comprehensive, referenced interpretation of the predicted spectral data.

Introduction: The Quinolin-4-ol Scaffold and the Power of NMR

The quinoline ring system is a prevalent motif in a vast array of pharmaceuticals and biologically active compounds. The substituent pattern on this heterocyclic core dictates its pharmacological properties. Consequently, unambiguous structural verification is a critical step in the synthesis and development of novel quinoline-based drugs.[1] 7-Ethoxy-2-methylquinolin-4-ol, a substituted quinolin-4-ol, presents a unique set of spectral features. High-resolution ¹H and ¹³C NMR spectroscopy provides a definitive method for its structural confirmation by mapping the electronic environment of each proton and carbon atom.[2]

This guide will first establish the foundational principles of NMR as they apply to substituted quinolines. We will then present a detailed, step-by-step protocol for sample preparation and data acquisition, ensuring reproducible and high-quality results. The core of this document is a thorough analysis of the predicted ¹H and ¹³C NMR spectra of 7-Ethoxy-2-methylquinolin-4-ol, with each assignment justified by electronic effects and supported by data from structurally related compounds.

Foundational Principles: Interpreting the NMR Spectra of Substituted Quinolines

The ¹H and ¹³C NMR spectra of quinoline derivatives are governed by several key factors:

-

Electronic Effects of Substituents: Electron-donating groups (EDGs) like the ethoxy (-OCH₂CH₃) and hydroxyl (-OH) groups increase the electron density on the aromatic ring, causing an upfield shift (lower ppm) of the signals for nearby protons and carbons. Conversely, the nitrogen heteroatom acts as an electron-withdrawing group (EWG), deshielding adjacent nuclei and shifting their signals downfield (higher ppm).

-

Anisotropy: The π-electron system of the quinoline ring generates a magnetic field that deshields protons on the ring periphery, leading to their characteristic downfield shifts in the aromatic region of the ¹H NMR spectrum.[3]

-

Tautomerism: Quinolin-4-ols can exist in equilibrium with their tautomeric form, quinolin-4(1H)-ones. The predominant tautomer can be influenced by the solvent and other substituents, which will significantly impact the observed chemical shifts. For the purpose of this guide, we will consider the quinolin-4-ol tautomer.

Experimental Protocols

To ensure the acquisition of high-quality NMR data, the following protocols are recommended.

Sample Preparation

-

Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for quinolin-4-ol derivatives due to its high polarity. The choice of solvent can influence chemical shifts, so consistency is key when comparing data.[4][5]

-

Concentration: Prepare a solution with a concentration of 5-10 mg of the analyte in 0.5-0.7 mL of the deuterated solvent. For ¹³C NMR, a more concentrated sample may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[4]

-

Sample Filtration: To remove any particulate matter that could degrade spectral resolution, filter the sample through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹H and ¹³C NMR spectra to 0 ppm. Modern spectrometers can also reference the spectra to the residual solvent peak.

Data Acquisition

The following parameters are a good starting point for acquiring ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

-

¹H NMR Spectroscopy:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 3-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 8-16 scans.

-

-

¹³C NMR Spectroscopy:

-

Pulse Program: A standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 1024 or more, as the natural abundance of ¹³C is low.[1]

-

Data Processing

-

Fourier Transformation: Apply an exponential window function to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by a Fourier transform.

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode and apply a baseline correction to obtain a flat baseline.

-

Referencing: Reference the spectrum to the TMS signal at 0 ppm or the residual solvent peak.

-

Peak Picking and Integration: Identify all peaks and, for the ¹H spectrum, integrate the signals to determine the relative number of protons.

Predicted ¹H and ¹³C NMR Spectral Data for 7-Ethoxy-2-methylquinolin-4-ol

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 7-Ethoxy-2-methylquinolin-4-ol. These predictions are based on established substituent effects in quinoline systems and data from analogous compounds.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale for Assignment |

| H-3 | ~6.3 | s | - | Shielded by the adjacent -OH group and influenced by the methyl group at C-2. |

| H-5 | ~7.8 | d | ~9.0 | Ortho-coupled to H-6. Deshielded due to its position on the aromatic ring. |

| H-6 | ~7.2 | dd | ~9.0, ~2.5 | Ortho-coupled to H-5 and meta-coupled to H-8. Shielded by the ethoxy group at C-7. |

| H-8 | ~7.0 | d | ~2.5 | Meta-coupled to H-6. Shielded by the adjacent ethoxy group. |

| -OH | ~11.5 | br s | - | Broad signal due to hydrogen bonding and exchange. The chemical shift is highly dependent on concentration and solvent. |

| -OCH₂CH₃ | ~4.1 | q | ~7.0 | Protons of the methylene group coupled to the methyl protons. |

| -CH₃ (at C-2) | ~2.4 | s | - | Singlet for the methyl group attached to the quinoline ring. |

| -OCH₂CH₃ | ~1.4 | t | ~7.0 | Protons of the terminal methyl group coupled to the methylene protons. |

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C-2 | ~150 | Deshielded due to the attachment of the methyl group and the influence of the nitrogen atom. |

| C-3 | ~108 | Shielded by the adjacent -OH group. |

| C-4 | ~177 | Highly deshielded due to the attached hydroxyl group. |

| C-4a | ~141 | Quaternary carbon at the ring junction. |

| C-5 | ~124 | Aromatic carbon. |

| C-6 | ~118 | Shielded by the electron-donating ethoxy group. |

| C-7 | ~162 | Deshielded due to the directly attached oxygen of the ethoxy group. |

| C-8 | ~102 | Highly shielded by the adjacent ethoxy group. |

| C-8a | ~149 | Quaternary carbon adjacent to the nitrogen atom. |

| -OCH₂CH₃ | ~64 | Methylene carbon of the ethoxy group. |

| -CH₃ (at C-2) | ~21 | Methyl carbon attached to the quinoline ring. |

| -OCH₂CH₃ | ~15 | Terminal methyl carbon of the ethoxy group. |

Visualization of Molecular Structure and Experimental Workflow

To further aid in the understanding of the molecular structure and the process of its characterization, the following diagrams are provided.

Caption: Molecular structure of 7-Ethoxy-2-methylquinolin-4-ol.

Caption: A streamlined workflow for the NMR analysis of quinoline derivatives.[1]

Conclusion

This technical guide provides a comprehensive, predictive analysis of the ¹H and ¹³C NMR spectra of 7-Ethoxy-2-methylquinolin-4-ol. By understanding the fundamental principles that govern chemical shifts in substituted quinoline systems and by following robust experimental protocols, researchers can confidently utilize NMR spectroscopy for the structural verification of this and related compounds. The provided predicted data serves as a valuable reference for scientists engaged in the synthesis and characterization of novel quinoline-based molecules, facilitating more efficient and accurate drug development endeavors.

References

- Yu, X.L. (2019). Prediction of 13C NMR chemical shifts of quinolone derivatives based on DFT calculations. Journal of Structural Chemistry, 60(5), 806.

- BenchChem. (n.d.). Application Note: 1H NMR Characterization of Substituted Quinolines.

- Matthews, R. S., Jones, M., & Banks, J. (1989). 13 C NMR spectra of some halocarbons. Shift predictions in polychloro-quinolines and -isoquinolines. Magnetic Resonance in Chemistry, 27(9), 841-845.

- Pathan, S.A., Khanzada, A.W.K., & Phulpoto, M.H. (n.d.). Solvent dependent /sup 13/C NMR chemical shifts of Quinoline and 2-methylquinoline. OSTI.GOV.

- TSI Journals. (2018). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Trade Science Inc.

- BenchChem. (2025). Application Note: High-Resolution 1H and 13C NMR Analysis of Quinolone Derivatives.

- Royal Society of Chemistry. (2011).

- Supporting Inform

- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Der.

- BenchChem. (n.d.). Technical Support Center: Troubleshooting NMR Peak Assignments for Substituted Quinolines.

- Katayama, S., & Akahori, Y. (1977). Analysis on NMR Spectra of 8-Hydroxyquinoline and Its Solvent Effects. J-Stage.

- Royal Society of Chemistry. (n.d.).

- Katayama, S., & Akahori, Y. (1977). SOLVENT EFFECTS ON NMR SPECTRA OF 8-HYDROXYQUINOLINE DILUTION COEFFICIENTS. Chemistry Letters, 6(5), 503.

- Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Florida Osprey Digital Commons.

Sources

Solvent-Dependent Tautomerism of 7-Ethoxy-2-methylquinolin-4-ol: A Spectroscopic and Methodological Investigation

An In-depth Technical Guide:

Authored by: A Senior Application Scientist

Abstract

Derivatives of quinolin-4-one are a cornerstone in medicinal chemistry, with their biological efficacy intrinsically tied to their structural form.[1][2] A critical, yet often overlooked, aspect of their molecular behavior is tautomerism—a dynamic equilibrium that can be profoundly influenced by the local chemical environment. This guide provides an in-depth exploration of the lactam-lactim tautomerism of 7-ethoxy-2-methylquinolin-4-ol. We will dissect the theoretical underpinnings of this equilibrium and present a self-validating, multi-faceted experimental workflow for its characterization across a spectrum of solvents. By integrating insights from UV/Vis and Nuclear Magnetic Resonance (NMR) spectroscopy with foundational chemical principles, this document serves as a technical resource for researchers, scientists, and drug development professionals seeking to understand and control the tautomeric behavior of this important heterocyclic scaffold.

Introduction: The Significance of Tautomeric Identity in Drug Design

Tautomerism, the dynamic equilibrium between interconvertible constitutional isomers, is a fundamental concept with profound implications for a molecule's chemical and biological identity.[1] For heterocyclic systems like 7-ethoxy-2-methylquinolin-4-ol, the primary equilibrium exists between the quinolin-4(1H)-one (lactam or keto form) and the 4-hydroxyquinoline (lactim or enol form). The position of this equilibrium dictates the molecule's three-dimensional shape, hydrogen bonding capabilities, and electronic properties, which in turn govern its interaction with biological targets such as enzymes and receptors.[3]

The quinolin-4-one core is a privileged structure in pharmacology, forming the basis for numerous antibacterial and anticancer agents.[2][4] The biological activity of these agents is often attributed to the keto tautomer, which presents a specific arrangement of hydrogen bond donors and acceptors necessary for binding to targets like DNA gyrase.[1] Consequently, understanding and controlling the factors that favor one tautomer over another is not merely an academic exercise; it is a critical parameter in rational drug design and development.

This guide focuses on 7-ethoxy-2-methylquinolin-4-ol, a representative member of this class. We will explore how the solvent environment acts as a key determinant in shifting the equilibrium between its lactam and lactim forms.

Caption: Tautomeric equilibrium of 7-ethoxy-2-methylquinolin-4-ol.

Theoretical Framework: The Energetic Landscape of Tautomerism

The equilibrium between the lactam and lactim tautomers is governed by their relative thermodynamic stabilities. In the quinolin-4-one system, the equilibrium generally favors the lactam (keto) form in both solid and solution phases.[3][5] This preference is rooted in several key factors:

-

Amide Resonance: The lactam form contains a cyclic amide (lactam) group. The resonance stabilization of this amide functionality contributes significantly to its overall thermodynamic stability.

-

Aromaticity: While the lactim (enol) form possesses a fully aromatic quinoline ring system, theoretical calculations often show that the stability gained from the strong amide bond in the lactam form outweighs the loss of aromaticity in the nitrogen-containing ring.[6][7]

-

Solvation: As we will explore in detail, solute-solvent interactions play a crucial role. Solvents can differentially stabilize one tautomer over the other, thereby shifting the equilibrium.[8]

The Decisive Role of the Solvent

The choice of solvent can dramatically alter the tautomeric landscape. A solvent's influence stems from its ability to engage in non-covalent interactions, primarily hydrogen bonding and dipole-dipole interactions.[8][9] Polar solvents, for instance, tend to stabilize the more polar tautomer.[10]

-

Polar Protic Solvents (e.g., Ethanol, Water): These solvents are both hydrogen bond donors and acceptors. They can form strong hydrogen bonds with the carbonyl group (C=O) of the lactam form and the hydroxyl group (O-H) and ring nitrogen of the lactim form, often leading to complex equilibria.

-

Polar Aprotic Solvents (e.g., DMSO, Acetonitrile): These solvents are hydrogen bond acceptors but not donors. They can effectively solvate the N-H proton and accept a hydrogen bond from the C=O group of the lactam form, which is typically more polar and thus stabilized in these media.[11][12]

-

Non-Polar Solvents (e.g., Cyclohexane, Toluene): In these environments, intramolecular hydrogen bonding within the lactim tautomer (between the 4-OH and the ring nitrogen) can become a dominant stabilizing factor, potentially increasing its population relative to more polar solvents.

Caption: Influence of solvent properties on tautomeric equilibrium.

Experimental Investigation: A Validated Methodological Workflow

A comprehensive understanding of the tautomeric system requires a multi-pronged analytical approach. Here, we outline robust, self-validating protocols using UV/Vis and NMR spectroscopy. The causality behind each step is explained to ensure technical accuracy and reproducibility.

Caption: Experimental workflow for tautomer analysis.

UV/Vis Spectroscopic Analysis

Principle: UV/Vis spectroscopy probes the electronic transitions within a molecule. The two tautomers, having different conjugation systems, will exhibit distinct absorption spectra.[8] By observing how the absorption maxima (λ_max) shift with solvent polarity (solvatochromism), we can infer the nature of the predominant species and its interaction with the solvent.[13]

Experimental Protocol

-

Stock Solution Preparation: Prepare a concentrated stock solution (e.g., 1 mg/mL) of 7-ethoxy-2-methylquinolin-4-ol in a volatile solvent like methanol or dichloromethane. Causality: A stock solution ensures accurate and consistent concentrations for subsequent dilutions.

-

Solvent Selection: Choose a range of solvents with varying polarities and hydrogen bonding capabilities. A recommended set includes cyclohexane (non-polar), acetonitrile (polar aprotic), dimethyl sulfoxide (DMSO, highly polar aprotic), and ethanol (polar protic).

-

Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the compound in each selected solvent. Ensure the final concentration is identical across all samples to allow for direct comparison of molar absorptivity. Causality: Constant concentration is critical for valid spectral comparisons.

-

Spectrum Acquisition: Record the UV/Vis absorption spectrum for each sample from approximately 200 to 500 nm against a solvent blank.

-

Data Analysis: Identify the λ_max for the primary absorption bands in each solvent. Note any significant shifts or changes in band shape. A shift to longer wavelengths (bathochromic shift) in polar solvents often indicates stabilization of an excited state, which can be correlated with the more polar lactam tautomer.[8]

NMR Spectroscopic Analysis

Principle: NMR spectroscopy is an unparalleled tool for detailed structural elucidation and quantification of tautomeric mixtures.[14] The chemical environments of nuclei in the lactam and lactim forms are sufficiently different to produce distinct signals, particularly in the ¹³C NMR spectrum.[15]

Experimental Protocol

-

Solvent Selection: Use deuterated solvents corresponding to the set used for UV/Vis analysis (e.g., Cyclohexane-d12, CDCl₃, Acetonitrile-d3, DMSO-d6, Ethanol-d6).

-

Sample Preparation: Prepare NMR samples with a concentration of approximately 5-10 mg/mL. Causality: This concentration range provides a good signal-to-noise ratio for both ¹H and ¹³C NMR experiments in a reasonable acquisition time.

-

Spectrum Acquisition:

-

Acquire a standard ¹H NMR spectrum for each sample.

-

Acquire a quantitative ¹³C NMR spectrum. This may require a longer relaxation delay (D1) and inverse-gated decoupling to ensure accurate integration.

-

-

Data Analysis:

-

¹H NMR: Look for the presence of either a broad N-H proton (lactam) or a sharp O-H proton (lactim). If the exchange between tautomers is fast on the NMR timescale, an averaged spectrum will be observed.[16]

-

¹³C NMR: This is the most definitive technique. The chemical shift of the C4 carbon is a key diagnostic marker. In the lactam (keto) form, this carbon is a carbonyl carbon (C=O) and will resonate significantly downfield, typically in the range of 170-180 ppm.[5][17] In the lactim (enol) form, it is an oxygen-bearing aromatic carbon (C-OH) and will appear much further upfield. By comparing the observed C4 chemical shift to calculated values or data from model compounds, the predominant tautomer can be unequivocally identified.[17]

-

Quantification: If distinct signals for both tautomers are present, their relative ratio (and thus the equilibrium constant, K_t) can be determined by integrating the corresponding signals in either the ¹H or quantitative ¹³C spectrum.[18]

-

Anticipated Results & Data Synthesis

Based on extensive studies of similar quinolin-4-one systems, we can predict the likely tautomeric behavior of 7-ethoxy-2-methylquinolin-4-ol.[3][17] This predictive framework is essential for validating experimental results.

Table 1: Physicochemical Properties of Selected Solvents

| Solvent | Dielectric Constant (ε) | Type | H-Bonding Capability |

| Cyclohexane | 2.02 | Non-Polar | None |

| Chloroform | 4.81 | Weakly Polar | Donor |

| Acetonitrile | 37.5 | Polar Aprotic | Acceptor |

| Ethanol | 24.5 | Polar Protic | Donor & Acceptor |

| DMSO | 46.7 | Polar Aprotic | Strong Acceptor |

Table 2: Predicted Tautomeric Preference and Spectroscopic Signatures

| Solvent | Predominant Tautomer | Predicted ¹³C Shift (C4) | Predicted UV/Vis λ_max | Rationale |

| Cyclohexane-d12 | Lactim (Enol) | ~155-165 ppm | Shorter λ | Stabilization via intramolecular H-bonding in a non-polar environment.[11][12] |

| Chloroform-d | Mixed / Lactim | ~160-170 ppm | Intermediate λ | Chloroform can act as a weak H-bond donor, stabilizing the lactam's C=O group.[10] |

| Acetonitrile-d3 | Lactam (Keto) | >175 ppm | Longer λ | The polar aprotic nature stabilizes the more polar lactam form.[10] |

| Ethanol-d6 | Lactam (Keto) | >175 ppm | Longer λ | Strong intermolecular H-bonding with the protic solvent favors the lactam. |

| DMSO-d6 | Lactam (Keto) | >175 ppm | Longest λ | The high polarity and H-bond accepting ability strongly stabilize the lactam tautomer.[5][17] |

Conclusion

The tautomeric equilibrium of 7-ethoxy-2-methylquinolin-4-ol is not a fixed property but a dynamic state highly sensitive to its solvent environment. This guide has established a robust framework for investigating this phenomenon, grounded in both theoretical principles and practical, validated experimental protocols. For scientists in drug discovery and development, a thorough characterization of a molecule's tautomeric preferences is indispensable. It ensures that biological assays are conducted on the relevant molecular form and provides critical insights that can guide the optimization of a compound's solubility, stability, and ultimately, its therapeutic efficacy. By applying the integrated spectroscopic workflow detailed herein, researchers can confidently elucidate and control the tautomeric behavior of quinolin-4-one derivatives, paving the way for more rational and effective drug design.

References

- Walsh Medical Media. (2024, May 24).

-

Hansen, P. E. (2020, October 29). Tautomerism Detected by NMR. Encyclopedia.pub. [Link]

- Antonov, L., et al. (2025, July 10). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry.

- BenchChem. (2025). Tautomerism of 2,4-Dihydroxyquinoline to 4-Hydroxy-2(1H)-quinolinone.

-

Seixas, R. S., et al. (2015). Quinolone–Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. The Journal of Organic Chemistry. [Link]

-

Zubkov, V. O., et al. (2016). The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones. Journal of Organic and Pharmaceutical Chemistry. [Link]

- BenchChem. (2025).

-

Seixas, R. S., et al. (2015). Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity. PubMed. [Link]

-

Elguero, J., et al. (2002). The Use of NMR Spectroscopy to Study Tautomerism. ResearchGate. [Link]

-

Al-Azzawi, A. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. Molecules. [Link]

-

Al-Azzawi, A. M., et al. (2020). Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties. ResearchGate. [Link]

-

AlSufyani, S. T. (n.d.). Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy. Slideshare. [Link]

-

Couto, M., et al. (2022). Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering. Journal of the American Chemical Society. [Link]

-

Supur, M., & Okazaki, T. (2015). Solvent Effects on the UV–Vis Absorption Properties and Tautomerism of N-Confused Tetraphenylporphyrin. The Journal of Organic Chemistry. [Link]

-

Pozharskii, A. F., et al. (2025). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Molecules. [Link]

-

ResearchGate. (n.d.). Tautomeric form of 4-quinolone (1). [Link]

-

Antonov, L., et al. (2025). Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds. Beilstein Journal of Organic Chemistry. [Link]

-

ResearchGate. (2025). Tautomerism of 4-Hydroxy-4(1H) quinolon. [Link]

-

Ashenhurst, J. (2022, June 21). Keto-Enol Tautomerism: Key Points. Master Organic Chemistry. [Link]

-

Cativiela, C., et al. (1998). A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms. Journal of the Chemical Society, Perkin Transactions 2. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Quinolone-Hydroxyquinoline Tautomerism in Quinolone 3-Esters. Preserving the 4-Oxoquinoline Structure To Retain Antimalarial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. A theoretical treatment of solvent effects on the tautomeric equilibria of five-membered rings with two heteroatoms - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 10. BJOC - Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds [beilstein-journals.org]

- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Study Of Tautomerism & Solvent Effect By UV-Vis Spectroscopy.pdf [slideshare.net]

- 14. encyclopedia.pub [encyclopedia.pub]

- 15. researchgate.net [researchgate.net]

- 16. Tautomerism and switching in 7-hydroxy-8-(azophenyl)quinoline and similar compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 17. The experimental and theoretical study of tautomerism of 3-substituted 2-methyl-quinoline-4 (1h)-ones | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]

- 18. documents.thermofisher.com [documents.thermofisher.com]

Synthesis of 7-Ethoxy-2-methylquinolin-4-ol: A Detailed Protocol for Researchers

Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 7-Ethoxy-2-methylquinolin-4-ol, a valuable quinoline derivative. The synthesis is based on the well-established Conrad-Limpach reaction, a powerful method for the formation of 4-hydroxyquinolines. This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth explanations of the experimental choices, safety considerations, and purification strategies.

Introduction

Quinoline and its derivatives are a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. The 4-hydroxyquinoline (or 4-quinolone) scaffold is a privileged structure found in numerous pharmaceuticals. 7-Ethoxy-2-methylquinolin-4-ol, the target of this protocol, is a specifically substituted quinoline with potential applications in various research areas. Its synthesis is reliably achieved through the Conrad-Limpach reaction, which involves the condensation of an aniline with a β-ketoester, followed by a high-temperature cyclization.[1][2][3] This two-step process offers a robust route to the desired product.

Reaction Scheme

The synthesis of 7-Ethoxy-2-methylquinolin-4-ol proceeds in two key stages:

-

Condensation: The initial step involves the reaction of 3-ethoxyaniline with ethyl acetoacetate to form the enamine intermediate, ethyl 3-((3-ethoxyphenyl)amino)but-2-enoate. This reaction is typically catalyzed by a small amount of acid.

-

Thermal Cyclization: The enamine intermediate undergoes an intramolecular cyclization at high temperatures to yield the final product, 7-Ethoxy-2-methylquinolin-4-ol.[1][2] This step is the rate-determining step and requires a high-boiling point solvent to facilitate the reaction.[2]

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 3-Ethoxyaniline | Reagent Grade, ≥98% | Commercially Available | |

| Ethyl acetoacetate | Reagent Grade, ≥99% | Commercially Available | |

| Hydrochloric acid (HCl) | Concentrated, 37% | Commercially Available | Used as a catalyst. |

| Diphenyl ether | Reagent Grade, 99% | Commercially Available | High-boiling solvent for cyclization. |

| Ethanol | Anhydrous | Commercially Available | For washing the intermediate. |

| Hexanes | ACS Grade | Commercially Available | For precipitating and washing the product. |

| Sodium Hydroxide (NaOH) | Pellets, ≥97% | Commercially Available | For purification. |

| Deionized Water | In-house |

Step 1: Synthesis of Ethyl 3-((3-ethoxyphenyl)amino)but-2-enoate (Intermediate)

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-ethoxyaniline (13.7 g, 0.1 mol) and ethyl acetoacetate (13.0 g, 0.1 mol).

-

Add a catalytic amount of concentrated hydrochloric acid (2-3 drops) to the mixture. The acid catalyzes the condensation reaction.[2][4]

-

Heat the reaction mixture with stirring in a water bath at 60-70°C for 2-3 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate as the eluent.

-

Upon completion, allow the mixture to cool to room temperature. The intermediate may crystallize upon cooling.

-

Wash the crude product with cold ethanol to remove any unreacted starting materials.

-

Dry the intermediate under vacuum.

Step 2: Synthesis of 7-Ethoxy-2-methylquinolin-4-ol (Thermal Cyclization)

-

In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a distillation condenser, add diphenyl ether (150 mL).

-

Heat the diphenyl ether to 250°C with stirring.[2][5] The high temperature is crucial for the electrocyclic ring closure.[2]

-

Slowly add the dried intermediate, ethyl 3-((3-ethoxyphenyl)amino)but-2-enoate (12.5 g, 0.05 mol), in small portions to the hot diphenyl ether. The rate of addition should be controlled to maintain the reaction temperature. Ethanol will distill off during the reaction, which can be collected.[6]

-

After the addition is complete, maintain the reaction mixture at 250°C for an additional 30 minutes to ensure complete cyclization.

-

Allow the reaction mixture to cool to below 100°C.

-

While still warm, pour the mixture into 200 mL of hexanes with vigorous stirring to precipitate the crude product.[7]

-

Filter the crude product using a Büchner funnel and wash thoroughly with hexanes to remove the diphenyl ether.

Purification

-

To purify the product, dissolve the crude solid in a 10% aqueous solution of sodium hydroxide. The phenolic nature of the 4-hydroxyquinoline allows it to dissolve in a basic solution.

-

Filter the basic solution to remove any insoluble impurities.

-

Acidify the filtrate with concentrated hydrochloric acid until the product precipitates.

-

Filter the purified product, wash with deionized water until the washings are neutral, and dry under vacuum at 80°C to yield 7-Ethoxy-2-methylquinolin-4-ol.

Reaction Workflow and Mechanism

The overall workflow of the synthesis is depicted below:

Caption: Overall workflow for the synthesis of 7-Ethoxy-2-methylquinolin-4-ol.

The Conrad-Limpach reaction mechanism begins with the nucleophilic attack of the aniline on the keto group of the β-ketoester.[2] This is followed by dehydration to form a Schiff base, which then undergoes keto-enol tautomerization. The crucial step is the high-temperature electrocyclic ring closing, followed by the elimination of ethanol to form the final 4-hydroxyquinoline product.[2][4]

Caption: Simplified mechanism of the Conrad-Limpach reaction.

Safety and Handling

-

Aniline Derivatives: 3-Ethoxyaniline is toxic if inhaled, ingested, or absorbed through the skin.[8][9] It is also a suspected mutagen and carcinogen.[8] All handling should be performed in a well-ventilated fume hood.[9][10] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn.[8][11]

-

High-Temperature Reactions: The cyclization step is conducted at a high temperature (250°C). Use a heating mantle with a temperature controller and ensure the apparatus is securely clamped. Avoid using a closed system to prevent pressure buildup.

-

Acids and Bases: Concentrated hydrochloric acid and sodium hydroxide are corrosive. Handle with care and wear appropriate PPE. An eyewash station and safety shower should be readily accessible.[12]

-

Waste Disposal: Dispose of all chemical waste in accordance with local regulations.

Troubleshooting

| Problem | Possible Cause(s) | Solution(s) |

| Low yield of intermediate | Incomplete reaction. | Extend the reaction time or add a slightly larger catalytic amount of acid. Monitor by TLC. |

| Low yield of final product | Cyclization temperature too low or inefficient heat transfer. | Ensure the reaction temperature is maintained at 250°C. Use a high-boiling point solvent like diphenyl ether or Dowtherm A.[5][13] |

| Formation of 2-hydroxyquinoline isomer | Initial condensation temperature too high. | The formation of the 4-hydroxyquinoline is kinetically favored at lower temperatures. Maintain the initial condensation temperature at 60-70°C.[13] |

| Product is an oil and won't crystallize | Impurities present. | Attempt crystallization from a different solvent system (e.g., ethanol/water). If that fails, consider chromatographic purification or salt formation to induce crystallization.[14][15] |

| Streaking on TLC plate | The basic quinoline nitrogen interacts with the acidic silica gel. | Add a small amount of a basic modifier like triethylamine (0.5-2%) to the eluent system.[14] |

References

-

Conrad-Limpach Synthesis - SynArchive. Available from: [Link]

-

Conrad–Limpach synthesis - Wikipedia. Available from: [Link]

-

Quinolin-4-ones: Methods of Synthesis and Application in Medicine - MDPI. Available from: [Link]

-

Quinoline Synthesis: Conrad-Limpach-Knorr. Available from: [Link]

-

Conrad-Limpach Reaction - Cambridge University Press & Assessment. Available from: [Link]

-

Safety Data Sheet: aniline - Chemos GmbH&Co.KG. Available from: [Link]

-

Conrad-Limpach reaction - ResearchGate. Available from: [Link]

-

SYNTHESIS AND BIOLOGICAL EVALUATION OF QUINOLINE DERIVATIVE FOR ANTI MICROBIAL ACTIVITY - IJCRT.org. Available from: [Link]

-

Aniline - University of California, Santa Barbara. Available from: [Link]

-

Aniline - SAFETY DATA SHEET. Available from: [Link]

-

Conrad-Limpach reaction - YouTube. Available from: [Link]

-

Aniline Safety and Handling: A Guide for Industrial Users. Available from: [Link]

-

Synthesis and Basicity Studies of Quinolino[7,8-h]quinoline Derivatives - ACS Publications. Available from: [Link]

- WO2005073239A1 - Method for purifying quinolinecarboxylic acid derivative - Google Patents.

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Available from: [Link]

-

Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents - MDPI. Available from: [Link]

-

Synthesis of 7-methoxy-4-oxo-N-phenyl-4H-chromene-2- carboxamide. Available from: [Link]

-

2-methyl-4-hydroxyquinoline - Organic Syntheses Procedure. Available from: [Link]

-

Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. Available from: [Link]

-

Synthesis of tested 7-chloro-4-phenoxyquinoline derivatives - ResearchGate. Available from: [Link]

-

An Innovative Approach for the Synthesis of 7-Hydroxyquinolin-2(1H)-one: A Key Intermediate of Brexpiprazole | Asian Journal of Chemistry. Available from: [Link]

- WO2007138613A2 - A process for synthesis of [6,7-bis-(2-methoxyethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine hydrochloride - Google Patents.

Sources

- 1. synarchive.com [synarchive.com]

- 2. Conrad–Limpach synthesis - Wikipedia [en.wikipedia.org]

- 3. Quinoline Synthesis: Conrad-Limpach-Knorr [quimicaorganica.org]

- 4. youtube.com [youtube.com]

- 5. mdpi.com [mdpi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. ipo.rutgers.edu [ipo.rutgers.edu]

- 9. nbinno.com [nbinno.com]

- 10. chemos.de [chemos.de]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

Application Note & Protocol: Catalytic Amination of 7-Ethoxy-2-methylquinolin-4-ol for Drug Discovery Scaffolds

Introduction: The Significance of Aminated Quinolines in Medicinal Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, and anti-inflammatory properties.[1][2][3] The introduction of an amino group at the C4 position of the quinoline ring is a critical transformation that often imparts or enhances pharmacological activity. This application note provides a detailed protocol and scientific rationale for the catalytic amination of 7-Ethoxy-2-methylquinolin-4-ol, a key intermediate for the synthesis of novel drug candidates.

This guide is designed to provide researchers with a robust and reproducible methodology, grounded in established principles of modern catalytic C-N bond formation. We will explore a two-step process: the conversion of the starting quinolinol to a more reactive 4-chloroquinoline intermediate, followed by a palladium-catalyzed Buchwald-Hartwig amination. This approach is favored for its high efficiency, broad substrate scope, and milder reaction conditions compared to traditional methods.[4][5]

Strategic Overview: A Two-Step Approach to C4-Amination

The direct amination of the C4-hydroxyl group of 7-Ethoxy-2-methylquinolin-4-ol is challenging due to the poor leaving group nature of the hydroxide ion. Therefore, a more effective strategy involves a two-step sequence:

-

Activation of the C4 Position: Conversion of the 4-hydroxyl group to a 4-chloro substituent using a standard chlorinating agent like phosphorus oxychloride (POCl₃). This transformation is a well-established method for activating 4-hydroxyquinolines for subsequent nucleophilic substitution reactions.[6]

-

Catalytic C-N Bond Formation: A Buchwald-Hartwig amination reaction to couple the resulting 4-chloroquinoline with a desired amine. This palladium-catalyzed cross-coupling reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the synthesis of diverse compound libraries.[5][7]

Figure 1: Overall workflow for the synthesis of 4-amino-7-ethoxy-2-methylquinoline.

PART 1: Activation of the Quinoline Core

Protocol 1: Synthesis of 7-Ethoxy-2-methyl-4-chloroquinoline

This protocol details the conversion of the 4-hydroxyquinoline to the corresponding 4-chloroquinoline, which is the key substrate for the subsequent amination reaction.

Materials:

| Reagent/Solvent | Formula | CAS No. | Notes |

| 7-Ethoxy-2-methylquinolin-4-ol | C₁₂H₁₃NO₂ | 6545-99-9 | Synthesized via Gould-Jacobs reaction[6] |

| Phosphorus oxychloride | POCl₃ | 10025-87-3 | Use fresh, handle in a fume hood |

| Dichloromethane (DCM) | CH₂Cl₂ | 75-09-2 | Anhydrous |

| Saturated Sodium Bicarbonate | NaHCO₃ (aq) | 144-55-8 | For workup |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 7757-82-6 | For drying |

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 7-Ethoxy-2-methylquinolin-4-ol (1.0 eq).

-

Reagent Addition: Under a nitrogen atmosphere, add phosphorus oxychloride (3.0-5.0 eq) dropwise at 0 °C. Expert Tip: The excess POCl₃ also serves as the solvent in some protocols. Alternatively, a co-solvent like toluene can be used.

-

Reaction: After the addition is complete, slowly warm the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Quenching: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. Safety Note: This quenching process is highly exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

-

Workup: Neutralize the aqueous solution by the slow addition of solid sodium bicarbonate or a saturated aqueous solution of NaHCO₃ until the pH is ~8.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 7-Ethoxy-2-methyl-4-chloroquinoline.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure product.

PART 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[5] The choice of palladium precursor, phosphine ligand, and base is crucial for the success of the reaction and may require optimization depending on the specific amine used.

Proposed Catalytic Cycle

Figure 2: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Protocol 2: Palladium-Catalyzed Amination of 7-Ethoxy-2-methyl-4-chloroquinoline

This protocol provides a general procedure that can be adapted for various primary and secondary amines.

Materials:

| Reagent/Solvent | Formula/Name | CAS No. | Notes |

| 7-Ethoxy-2-methyl-4-chloroquinoline | C₁₂H₁₂ClNO | - | From Protocol 1 |

| Amine (Primary or Secondary) | R¹R²NH | Varies | Use a high-purity grade |

| Tris(dibenzylideneacetone)dipalladium(0) | Pd₂(dba)₃ | 51364-51-3 | Palladium precursor |

| Xantphos | C₃₉H₃₂OP₂ | 161265-03-8 | Ligand |

| Sodium tert-butoxide | NaOtBu | 865-48-5 | Strong, non-nucleophilic base |

| Toluene | C₇H₈ | 108-88-3 | Anhydrous |

Procedure:

-

Reaction Setup: To a flame-dried Schlenk tube, add Pd₂(dba)₃ (1-5 mol%), Xantphos (1.2-6 mol%), and sodium tert-butoxide (1.4 eq).

-

Reagent Addition: Evacuate and backfill the tube with nitrogen or argon three times. Add 7-Ethoxy-2-methyl-4-chloroquinoline (1.0 eq), the desired amine (1.2 eq), and anhydrous toluene.

-

Reaction: Seal the tube and heat the reaction mixture to 80-110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite to remove the palladium catalyst.

-

Extraction: Wash the filtrate with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the final 4-amino-7-ethoxy-2-methylquinoline derivative.

Optimization and Troubleshooting

| Parameter | Recommendation | Rationale |

| Ligand Choice | Xantphos is a good starting point. Others like RuPhos or SPhos can be screened. | The ligand influences the stability and reactivity of the palladium complex. Sterically hindered biaryl phosphine ligands are often effective.[4] |

| Base Selection | NaOtBu is common. K₂CO₃ or Cs₂CO₃ can be used for more sensitive substrates. | The base is required to deprotonate the amine and facilitate the catalytic cycle. |

| Solvent | Toluene or dioxane are typical. | Aprotic solvents with appropriate boiling points are necessary. |

| Low Yield | Increase catalyst loading or reaction temperature. Screen different ligand/base combinations. | Incomplete conversion can be due to catalyst deactivation or suboptimal reaction conditions. |

| Side Reactions | Ensure anhydrous conditions and an inert atmosphere. | Hydrolysis of the chloroquinoline or oxidative side reactions can occur in the presence of water or oxygen. |

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure.

-

Mass Spectrometry (MS): To verify the molecular weight.

-

High-Performance Liquid Chromatography (HPLC): To determine purity.

Safety Precautions

-

Phosphorus oxychloride is highly corrosive and reacts violently with water. Handle with extreme care in a chemical fume hood.

-

Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere.

-

Sodium tert-butoxide is a strong base and is corrosive. Avoid contact with skin and eyes.

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Conclusion

This application note provides a comprehensive and scientifically grounded guide for the catalytic amination of 7-Ethoxy-2-methylquinolin-4-ol. By following the two-step sequence of chlorination followed by a Buchwald-Hartwig amination, researchers can efficiently synthesize a wide array of 4-aminoquinoline derivatives. These compounds can serve as valuable building blocks in drug discovery programs, enabling the exploration of new chemical space and the development of novel therapeutic agents.

References

-

ACS Publications. (2024). Cu-Catalyzed Tandem C–N and C–C Bond Formation Leading to 4(1H)-Quinolones: A Scaffold with Diverse Biological Properties from Totally New Raw Materials in a Single Step. The Journal of Organic Chemistry. [Link]

-

PubMed. (2014). Rhodium(III)-Catalyzed C−C Bond Formation of Quinoline N‑Oxides at the C‑8 Position under Mild Conditions. [Link]

-

PubMed. (2024). Cu-Catalyzed Tandem C-N and C-C Bond Formation Leading to 4(1H)-Quinolones: A Scaffold with Diverse Biological Properties from Totally New Raw Materials in a Single Step. [Link]

-

PubMed Central. (n.d.). Palladium-Catalysed Synthesis and Transformation of Quinolones. [Link]

-

RSC Publishing. (n.d.). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. [Link]

-

Indian Academy of Sciences. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

-

MDPI. (2021). Recent Progress of Metal Nanoparticle Catalysts for C–C Bond Forming Reactions. [Link]

-

Wikipedia. (n.d.). Ullmann condensation. [Link]

-

ScienceDirect. (n.d.). Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity. [Link]

-

ACS Publications. (2014). Practical Route to 2-Quinolinones via a Pd-Catalyzed C–H Bond Activation/C–C Bond Formation/Cyclization Cascade Reaction. [Link]

-

ResearchGate. (n.d.). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. [Link]

-

ACS Publications. (2022). Cu-Mediated Ullmann-Type Cross-Coupling and Industrial Applications in Route Design, Process Development, and Scale-up of Pharmaceutical and Agrochemical Processes. [Link]

-

ACS Publications. (2005). Copper(I)-Mediated Ligand-Accelerated Ullmann-Type Coupling of Anilines with Aryliodides: Ligand Selection and Reaction Kinetics for Synthesis of Tri-p-Tolylamine. [Link]

-

ACS Publications. (2003). Mild Method for Ullmann Coupling Reaction of Amines and Aryl Halides. [Link]

-

Frontiers. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. [Link]

-

MDPI. (2013). Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates. [Link]

-

PubMed Central. (n.d.). RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. [Link]

-

HETEROCYCLES. (2016). FACILE AND EFFICIENT SYNTHESIS OF 2-AMINOQUINOLINE DERIVATIVES REDUCED BY Zn/AcOH. [Link]

-

MDPI. (2020). Recent Advances in the Catalytic Synthesis of 4-Quinolones. [Link]

-

ResearchGate. (n.d.). Synthesis and anticancer activity evaluation of novel derivatives of 7-amino-4-methylquinolin-2(1H)-one. [Link]

-

RSC Publishing. (n.d.). Development of anthrazoline photocatalysts for promoting amination and amidation reactions. [Link]

-

ResearchGate. (2025). Synthesis of N-Alkylanilines and Substituted Quinolines by Reaction of Aniline with Alcohols and CCl4 Effected with Ni-Containing Catalysts. [Link]

-

PubMed. (1946). synthesis of 3-n-heptyl-7-methoxy-2-methyl-4-quinolinol. [Link]

-

MDPI. (2021). 4-Amino-2-butyl-7-methoxycarbonylthiazolo[4,5-c]quinoline. [Link]

Sources

- 1. Synthesis and evaluation of 7-substituted 4-aminoquinoline analogs for antimalarial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-Aminoquinoline: a comprehensive review of synthetic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ch.hznu.edu.cn [ch.hznu.edu.cn]

- 4. ias.ac.in [ias.ac.in]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Antimicrobial Activity of Novel Substituted Ethyl 2-(Quinolin-4-yl)-propanoates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: Formulation Strategies for 7-Ethoxy-2-methylquinolin-4-ol in Preclinical In Vivo Studies

Introduction & Physicochemical Profiling

The transition of novel small-molecule therapeutics from in vitro screening to in vivo pharmacokinetic (PK) and pharmacodynamic (PD) evaluation is frequently bottlenecked by poor aqueous solubility. 7-Ethoxy-2-methylquinolin-4-ol (a substituted 4-hydroxyquinoline derivative) exemplifies this challenge.

Compounds sharing the 4-hydroxyquinoline scaffold exhibit complex physicochemical behaviors, most notably tautomerism between the 4-hydroxyquinoline (enol) and 4-quinolone (keto) forms[1]. This structural dynamic facilitates strong intermolecular hydrogen bonding and π−π stacking, resulting in exceptionally high crystal lattice energy. Consequently, while the compound is soluble in aprotic organic solvents like Dimethyl Sulfoxide (DMSO) (typically >5 mg/mL), its aqueous solubility at physiological pH (7.4) is severely restricted (<1 mg/mL)[1].

To achieve systemic exposure in rodent models without inducing vehicle-related toxicity or artifactual precipitation in the bloodstream, researchers must employ advanced formulation strategies. This guide details self-validating protocols for formulating 7-Ethoxy-2-methylquinolin-4-ol using co-solvent systems and inclusion complexation, ensuring robust and reproducible in vivo data.

Pre-Formulation Assessment & Causality of Excipient Selection

Before selecting a vehicle, the causality behind excipient interactions with the API (Active Pharmaceutical Ingredient) must be understood:

-

DMSO (Dimethyl Sulfoxide): Acts as the primary solubilizer by disrupting the crystal lattice. However, it must be restricted to ≤ 10-20% v/v to prevent localized tissue necrosis and hemolysis upon injection[2].

-

PEG400 (Polyethylene Glycol 400): Functions as a co-solvent that lowers the dielectric constant of the aqueous phase, creating a thermodynamic bridge between the hydrophobic API and the aqueous environment[2].

-

Tween 80 (Polysorbate 80): A non-ionic surfactant that prevents nucleation and crystal growth when the organic phase is introduced to the aqueous phase.

-

HP- β -CD (Hydroxypropyl- β -cyclodextrin): A cyclic oligosaccharide with a lipophilic inner cavity and a hydrophilic exterior. It forms a non-covalent inclusion complex with the hydrophobic quinoline ring, drastically enhancing aqueous solubility and oral bioavailability while shielding the gastrointestinal mucosa from irritation[3],[4].

Quantitative Formulation Constraints

| Property | Characteristic / Constraint | Formulation Implication |

| Scaffold | 4-Hydroxyquinoline / 4-Quinolone | Prone to π−π stacking; requires strong organic disruptors (DMSO). |

| Aqueous Solubility | < 0.1 mg/mL (pH 7.4) | Unsuitable for simple saline/buffer solutions. |

| Organic Solubility | Soluble in DMSO, DMF, EtOH | DMSO is the optimal primary solvent for stock preparation. |

| LC-MS/MS Matrix Effects | High ion suppression from PEG/Tween | PK sampling requires robust sample clean-up due to excipient interference[5]. |

Formulation Strategy Workflow

Workflow for selecting and validating formulation strategies for in vivo studies.

Experimental Protocols

Protocol A: Intravenous (IV) / Intraperitoneal (IP) Co-Solvent Formulation

Target Vehicle: 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline Objective: Create a thermodynamically stable, clear solution suitable for systemic injection without causing embolism via precipitation.

Step-by-Step Methodology:

-

API Weighing: Accurately weigh the required amount of 7-Ethoxy-2-methylquinolin-4-ol into a sterile glass vial. Do not use plastic tubes initially, as high-concentration DMSO can leach plasticizers.

-

Primary Solubilization: Add the calculated volume of DMSO (10% of final volume). Vortex vigorously for 2–3 minutes. If the compound is stubborn, sonicate in a water bath at 37°C until the solution is optically clear.

-

Co-solvent Addition: Add PEG400 (40% of final volume) to the DMSO-API solution. Vortex for 1 minute to ensure complete miscible blending. The solution must remain perfectly clear[2].

-

Surfactant Addition: Add Tween 80 (5% of final volume). Because Tween 80 is highly viscous, use a positive displacement pipette or weigh it by mass (density ≈ 1.06 g/mL). Vortex thoroughly.

-

Aqueous Phase Integration (Critical Step): Add 0.9% physiological saline (45% of final volume) dropwise while continuously vortexing the vial. Causality: Rapid addition of the aqueous phase causes localized high-polarity microenvironments, leading to irreversible API nucleation and precipitation.

-

Sterile Filtration: Draw the formulation into a sterile syringe and filter through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter. Do not use PES or Cellulose Acetate filters, as they are incompatible with DMSO/PEG.

Step-by-step preparation of the DMSO/PEG400/Tween 80 co-solvent system for IV dosing.

Protocol B: Oral (PO) Inclusion Complexation Formulation

Target Vehicle: 20% (w/v) Hydroxypropyl- β -cyclodextrin (HP- β -CD) in Water Objective: Enhance oral bioavailability by shielding the lipophilic API within the cyclodextrin cavity, bypassing the need for high concentrations of organic solvents[3].

Step-by-Step Methodology:

-

Vehicle Preparation: Dissolve 20 g of HP- β -CD in 100 mL of ultra-pure water. Stir until completely clear.

-

API Addition: Add the 7-Ethoxy-2-methylquinolin-4-ol powder directly to the 20% HP- β -CD solution.

-

Complexation (Energy Input): The formation of the inclusion complex requires energy and time. Sonicate the suspension for 30–60 minutes at 40°C. Alternatively, stir at room temperature for 24 hours. Causality: The thermodynamic driving force for the API to enter the hydrophobic cavity of the cyclodextrin is slow; heat and kinetic energy accelerate this equilibrium[4].

-

Equilibration & Filtration: Allow the solution to cool to room temperature. If any uncomplexed API remains (visible as a fine suspension), filter through a 0.45 µm filter to yield a clear solution.

Quality Control & Self-Validating Systems

A formulation is only viable if it is self-validating. Prior to any animal dosing, perform the following QC checks:

-

Visual Inspection (Tyndall Effect): Shine a laser pointer through the formulated vial in a dark room. If a distinct beam path is visible (Tyndall effect), the formulation is a nano-suspension or is precipitating, not a true solution. IV formulations must be true solutions.

-

HPLC Concentration Verification: Because filtration (Step 6 in Protocol A, Step 4 in Protocol B) can strip precipitated API from the vehicle, the final filtrate must be quantified via HPLC against a standard curve. Dosing an unverified formulation leads to inaccurate PK parameters (e.g., falsely low Cmax and AUC).

-

Stability Over Time: Leave an aliquot of the formulation at room temperature for 4 hours (the typical duration of a dosing session). Check for delayed precipitation.

In Vivo Considerations & Pharmacokinetics

When administering these formulations to rodents, strict volume limits must be adhered to in order to prevent volume overload or vehicle-induced toxicity.

Recommended Dosing Volumes

| Route | Species | Recommended Volume | Maximum Volume | Vehicle Toxicity Risks |

| IV | Mouse (25g) | 2–5 mL/kg (50-125 µL) | 10 mL/kg (250 µL) | Hemolysis (DMSO), Phlebitis |

| IV | Rat (250g) | 2–5 mL/kg (0.5-1.25 mL) | 5 mL/kg (1.25 mL) | Cardiovascular strain |

| PO | Mouse (25g) | 10 mL/kg (250 µL) | 20 mL/kg (500 µL) | GI distress (if high Tween) |

| PO | Rat (250g) | 10 mL/kg (2.5 mL) | 20 mL/kg (5.0 mL) | Diarrhea (from PEG/Cyclodextrin) |

Analytical Caveat for PK Sampling: Formulation excipients, particularly PEG400 and Tween 80, are absorbed systemically and can cause significant ion suppression (up to 80-90%) in LC-MS/MS analysis during early PK time points (e.g., 5 min, 15 min)[5]. To mitigate this, bioanalytical protocols must incorporate robust sample clean-up (e.g., Solid Phase Extraction or Liquid-Liquid Extraction) rather than simple protein precipitation.

References

-

Nanjwade, B. K., et al. "Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions." National Center for Biotechnology Information (NCBI),[Link]

-

MDPI. "Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics." MDPI Pharmaceutics,[Link]

-

MDPI. "Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin." MDPI Pharmaceutics,[Link]

-

European Medicines Agency (EMA). "Cyclodextrins used as excipients." EMA,[Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics | MDPI [mdpi.com]

- 3. Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin [mdpi.com]

- 4. ema.europa.eu [ema.europa.eu]

- 5. Three-dimensional aspects of formulation excipients in drug discovery: a critical assessment on orphan excipients, matrix effects and drug interactions - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Proactive Stability Management for 7-Ethoxy-2-methylquinolin-4-ol

Welcome to the technical support center for 7-Ethoxy-2-methylquinolin-4-ol. This resource is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) based on established principles of quinoline chemistry and best practices in pharmaceutical sciences.

I. Understanding the Stability of 7-Ethoxy-2-methylquinolin-4-ol: A Proactive Approach

7-Ethoxy-2-methylquinolin-4-ol, a member of the quinolinol family, is a valuable building block in medicinal chemistry and drug discovery.[1] However, like many heterocyclic compounds, its stability can be compromised by environmental factors, leading to the formation of impurities that can confound experimental results and impact the reproducibility of your research. This guide will equip you with the knowledge to proactively prevent degradation.

The primary drivers of degradation for quinoline derivatives are generally understood to be photodegradation, oxidation, and hydrolysis.[2][3] The electron-rich nature of the quinoline ring system, coupled with the activating ethoxy and hydroxyl groups, makes 7-Ethoxy-2-methylquinolin-4-ol susceptible to these degradation pathways.

II. Frequently Asked Questions (FAQs) for Long-Term Storage

This section addresses common questions regarding the handling and storage of 7-Ethoxy-2-methylquinolin-4-ol.

Q1: What are the optimal storage conditions for solid 7-Ethoxy-2-methylquinolin-4-ol?

A1: For maximal long-term stability, solid 7-Ethoxy-2-methylquinolin-4-ol should be stored in a tightly sealed, amber glass vial to protect it from light and moisture.[4][5] The vial should be stored in a cool, dark, and dry environment. For extended storage periods, refrigeration (2-8 °C) or freezing (-20 °C) is recommended.[6][7] To further mitigate degradation from atmospheric oxygen and humidity, storing the compound under an inert atmosphere, such as argon or nitrogen, is a best practice.[8][9]

Q2: My solid compound has changed color. What should I do?

A2: A change in color, such as darkening, is a visual indicator of potential degradation, likely due to oxidation or photodegradation.[5] It is strongly advised to discard the discolored compound as its purity is compromised. To prevent this, always store the compound under the recommended conditions (see Q1).

Q3: How should I prepare and store solutions of 7-Ethoxy-2-methylquinolin-4-ol?

A3: Whenever possible, prepare solutions fresh for each experiment. If storage in solution is unavoidable, use high-purity, anhydrous solvents.[3] Aliquot the solution into single-use vials to minimize repeated freeze-thaw cycles, which can accelerate degradation.[6] These vials should be tightly sealed with minimal headspace and stored at -80°C for long-term preservation.[5] For aqueous solutions, it is crucial to control the pH with buffers, as quinoline compounds can be susceptible to both acid and base-catalyzed hydrolysis.[2]

Q4: What are the primary degradation pathways I should be aware of?

A4: The main degradation pathways for compounds with a quinolin-4-ol scaffold are:

-

Oxidation: The electron-rich aromatic system is susceptible to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.

-

Photodegradation: Exposure to UV or visible light can lead to the formation of reactive species and subsequent degradation products.[2]

-

Hydrolysis: The ethoxy group may be susceptible to hydrolysis under strongly acidic or basic conditions.

The following diagram illustrates these potential degradation pathways.

Caption: Potential degradation pathways for 7-Ethoxy-2-methylquinolin-4-ol.

III. Troubleshooting Guide: Investigating Compound Degradation

If you suspect that your 7-Ethoxy-2-methylquinolin-4-ol has degraded, this guide will help you diagnose and address the issue.

| Observation | Potential Cause | Recommended Action |

| Inconsistent or unexpected experimental results | Degradation of the compound leading to reduced potency or the presence of interfering byproducts. | 1. Verify the storage conditions of your compound against the recommendations in the FAQ section. 2. Prepare fresh solutions from a new stock of the compound. 3. Perform a purity analysis using a stability-indicating method like HPLC (see Protocol 1). |

| Appearance of new peaks in analytical chromatograms (e.g., HPLC, LC-MS) | Formation of degradation products. | 1. Compare the chromatogram of the suspect sample with a reference standard or a freshly prepared sample. 2. Attempt to identify the degradation products using mass spectrometry. 3. Conduct a forced degradation study (see Protocol 2) to understand the degradation profile under specific stress conditions. |

| Difficulty in dissolving the solid compound | The compound may have absorbed moisture, leading to changes in its physical properties. | 1. Ensure the use of an appropriate, high-purity, anhydrous solvent. 2. Gentle warming and vortexing may aid dissolution, but avoid excessive heat.[5] 3. If moisture absorption is suspected, consider drying the compound under a vacuum, exercising caution due to its chemical nature. |

IV. Experimental Protocols for Stability Assessment

To ensure the integrity of your experimental work, it is crucial to have robust methods for assessing the stability of 7-Ethoxy-2-methylquinolin-4-ol.

Protocol 1: Stability-Indicating HPLC Method

This protocol outlines a general approach for developing an HPLC method to separate the parent compound from its potential degradation products.

-

Column Selection: A C18 reverse-phase column is a good starting point.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer, pH adjusted) and an organic solvent (e.g., acetonitrile or methanol) is recommended.

-

Detection: UV detection at a wavelength where the parent compound and expected degradation products have significant absorbance. A photodiode array (PDA) detector is ideal for monitoring peak purity.

-

Method Validation: The method should be validated to demonstrate that it is "stability-indicating," meaning it can resolve the parent peak from all potential degradation product peaks. This is typically achieved by analyzing samples from a forced degradation study (see Protocol 2).[2][10]

The following diagram outlines the workflow for developing a stability-indicating HPLC method.

Caption: Workflow for developing a stability-indicating HPLC method.

Protocol 2: Forced Degradation Study

A forced degradation study is essential for understanding the potential degradation pathways of 7-Ethoxy-2-methylquinolin-4-ol and for validating your analytical methods.[2]

-

Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for up to 24 hours, sampling at various time points.[2]

-

Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature and monitor over time.

-

Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature and monitor.[2]

-

Thermal Degradation: Place a solid sample of the compound in an oven at 60-80°C and sample at various time points.[2]

-

Photolytic Degradation: Expose a solution of the compound in a chemically inert, transparent container to a light source that provides both UV and visible light.[2]

-

-

Sample Analysis: At the end of the exposure period, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using the stability-indicating HPLC method (Protocol 1).

V. References

-

Li, Y., et al. (2016). Effect of various storage conditions on the stability of quinolones in raw milk. Food Additives & Contaminants: Part A, 33(9), 1435-1442.

-

Loba Chemie. (n.d.). QUINOLINE FOR SYNTHESIS. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety data sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Degradation Pathways. Retrieved from [Link]

-

Militaru, A., et al. (2011). Time Stability Studies of Quinazoline Derivative Designed to Fight Drug Resistance Acquired by Bacteria. Letters in Drug Design & Discovery, 8(2), 128-133.

-

Carl ROTH. (n.d.). Safety Data Sheet: 8-Hydroxyquinoline. Retrieved from [Link]

-

Environment, Health, and Safety - Lawrence Berkeley National Laboratory. (n.d.). Proper Management of Chemicals. Retrieved from [Link]

-

Ministry of Health, Labour and Welfare. (n.d.). Analytical Method for Ethoxyquin (Animal and Fishery Products). Retrieved from [Link]

-

Belal, F., El-Enany, N., & Wahba, M. E. K. (2017). Analytical methods for the determination of some selected 4-quinolone antibacterials. Reviews in Analytical Chemistry, 36(2), 20150020.

-

Journal of Analytical Chemistry. (2025). Journal of Analytical Chemistry. Retrieved from [Link]

-

Schmidt, S., & Copley, S. D. (2014). Evolution of Efficient Pathways for Degradation of Anthropogenic Chemicals. Protein Engineering, Design and Selection, 27(10), 321-329.

-

Heide, M., et al. (2025). Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Analytical Methods.

-

Wang, Y., et al. (2025). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114. mSystems, e00539-25.

-

Ghorbani, M., Aghamohammadhassan, M., & Ghorbani-Kalhor, E. (2022). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Analytical and Bioanalytical Chemistry Research, 9(4), 319-330.

-

Orozco-Castañeda, H. J., et al. (2024). Using Quinolin-4-Ones as Convenient Common Precursors for a Metal-Free Total Synthesis of Both Dubamine and Graveoline Alkaloids and Diverse Structural Analogues. Molecules, 29(9), 1999.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. carlroth.com [carlroth.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Effect of various storage conditions on the stability of quinolones in raw milk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tcichemicals.com [tcichemicals.com]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

Technical Support Center: Resolving Peak Tailing in 7-Ethoxy-2-methylquinolin-4-ol Chromatography

Welcome to the Technical Support Center. This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with quinoline derivatives.

7-Ethoxy-2-methylquinolin-4-ol is an amphoteric compound characterized by a basic nitrogen within its quinoline ring and a hydroxyl group. This specific structural profile makes it highly susceptible to non-ideal chromatographic behavior—most notably, severe peak tailing. The following guide provides field-proven, self-validating troubleshooting strategies to isolate and resolve these issues.

Mechanistic Overview of Peak Tailing

In reversed-phase High-Performance Liquid Chromatography (HPLC), the primary retention mechanism should be non-specific hydrophobic partitioning. However, the basic nitrogen of 7-Ethoxy-2-methylquinolin-4-ol introduces a secondary retention mechanism. At mid-to-high pH levels, residual silanol groups on the silica stationary phase ionize into negatively charged species ( Si−O− ). The protonated basic nitrogen of the analyte interacts strongly with these ionized silanols via electrostatic attraction (ion-exchange), causing a fraction of the molecules to lag behind the main band and creating an asymmetrical "tail"[1].

Mechanism of silanol-induced peak tailing and resolution strategies.

Frequently Asked Questions (Troubleshooting)

Q1: How is peak tailing quantified, and what is the acceptable threshold for 7-Ethoxy-2-methylquinolin-4-ol? A1: Peak tailing is mathematically defined by the Asymmetry factor ( As ) or the USP Tailing factor ( Tf ). As is calculated at 10% of the peak height, while Tf is calculated at 5% of the peak height[1]. A perfectly symmetrical Gaussian peak has a value of 1.0. For basic pharmaceuticals like quinoline derivatives, an As or Tf value of ≤1.2 is ideal, though values up to 1.5 are often acceptable for routine assays[1]. Values >1.5 compromise resolution and quantitative accuracy[2].

Q2: Why does adjusting the mobile phase pH fix the tailing issue? A2: Adjusting the mobile phase to a low pH (typically 2.5–3.0) directly addresses the root causality of the secondary interaction. Because silanol groups are acidic ( pKa≈3.5−4.5 ), operating below pH 3.0 ensures they are fully protonated into their neutral state ( Si−OH )[1][3]. Without the negative charge on the stationary phase, the electrostatic attraction with the basic quinoline nitrogen is eliminated, restoring peak symmetry[1][2].

Q3: If I cannot lower my pH due to method constraints, what are my alternatives? A3: If a neutral or high pH must be maintained, you have two primary options:

-

Mobile Phase Additives: Introduce a competing base, such as 5–20 mM Triethylamine (TEA), to the mobile phase. TEA binds to the active silanols, acting as a sacrificial silanol suppressor to shield the analyte[3][4]. Note: This can accelerate the hydrolysis of the column's end-capping, reducing column lifetime[3].

-

Column Chemistry: Switch to a base-deactivated, heavily end-capped, or polar-embedded column (e.g., amide-embedded C18). Polar-embedded phases form internal hydrogen bonds with adjacent silanols, providing a steric shield that prevents basic analytes from reaching active sites[5][6].

Q4: How can I tell if the tailing is caused by chemistry (silanols) or a physical system issue (plumbing/overload)? A4: The diagnostic key is observation across multiple peaks. If all peaks in your chromatogram tail equally, the root cause is physical—such as extra-column dead volume from a slipped PEEK fitting, a blocked inlet frit, or mass overload[7]. If only the basic 7-Ethoxy-2-methylquinolin-4-ol tails while neutral analytes remain sharp, the issue is chemical (silanol interactions).

Diagnostic Workflow

Step-by-step diagnostic workflow for resolving peak tailing in HPLC.

Self-Validating Experimental Protocols

To ensure scientific integrity, troubleshooting must rely on self-validating systems. The following protocols use internal controls to definitively prove the root cause of peak tailing.

Protocol A: Validating Chemical Tailing via Mobile Phase Optimization

Objective: Prove that secondary silanol interactions are the sole cause of tailing by using a neutral reference marker and pH manipulation.

-

Prepare a System Suitability Standard: Dissolve 7-Ethoxy-2-methylquinolin-4-ol (100 µg/mL) and a neutral hydrophobic marker (e.g., Toluene, 50 µg/mL) in the initial mobile phase.

-

Baseline Evaluation (pH 7.0): Inject 5 µL of the standard using a neutral mobile phase (e.g., 50:50 Water:Acetonitrile). Calculate the Asymmetry factor ( As ) for both peaks.

-

Validation Check: If the neutral marker yields As≈1.0 but the quinoline yields As>1.5 , the tailing is definitively chemical[1].

-

-